

Application Notes and Protocols for High-Throughput Screening with Tankyrase-IN-5

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Compound of Interest

Compound Name: Tankyrase-IN-5

Cat. No.: B12386128

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Introduction

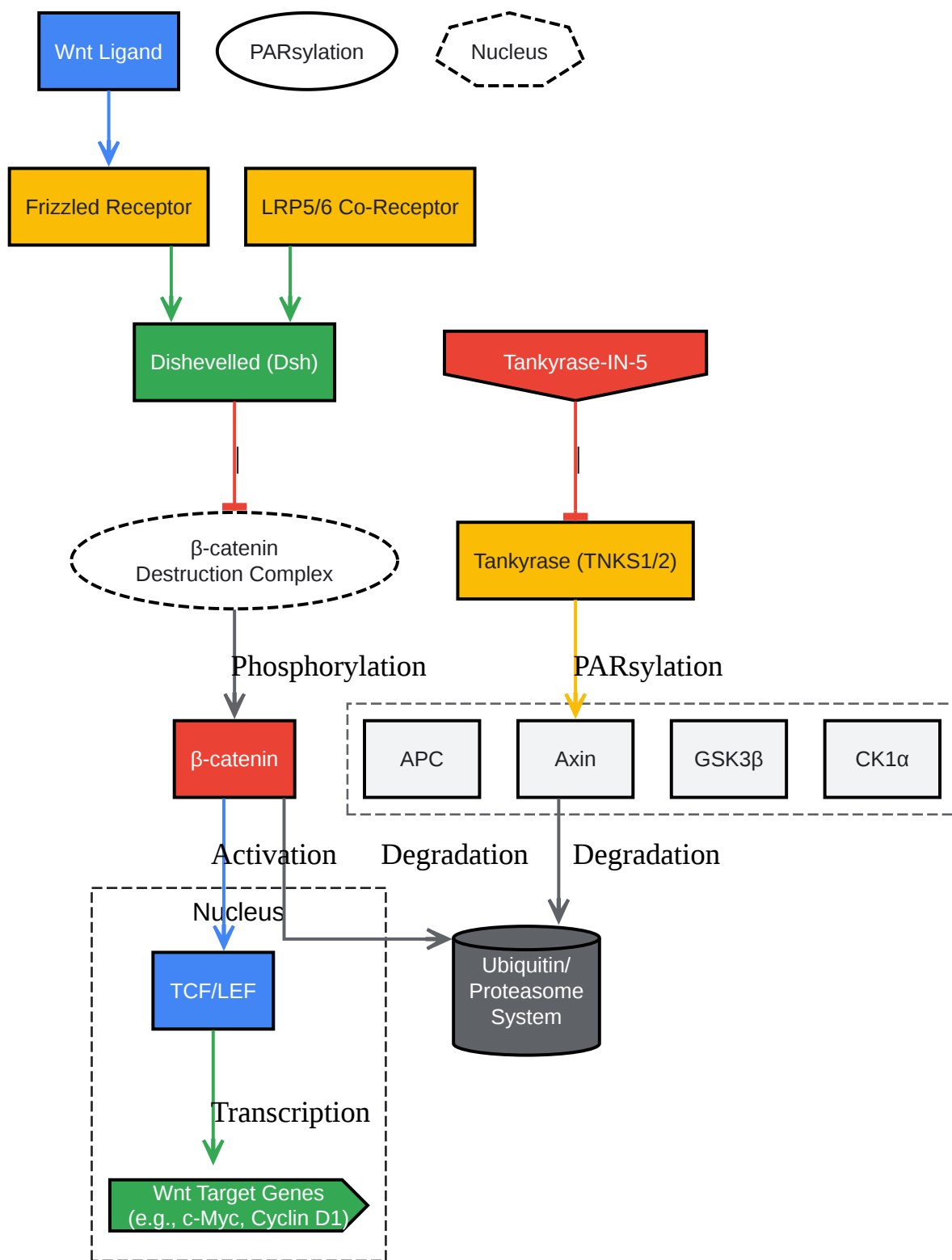
Tankyrase-1 and Tankyrase-2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and have emerged as promising therapeutic targets in oncology.[1] These enzymes play a crucial role in various cellular processes, most notably in the regulation of the Wnt/ β -catenin signaling pathway.[2][3][4][5] Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.[6] Tankyrases act by poly(ADP-ribosyl)ating (PARsylating) Axin, a key component of the β -catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization of β -catenin, its nuclear translocation, and the activation of Wnt target genes that drive cell proliferation.[2][4][5]

Tankyrase-IN-5 is a potent and selective small molecule inhibitor of Tankyrase enzymes. By inhibiting the catalytic activity of TNKS1/2, **Tankyrase-IN-5** prevents the degradation of Axin, thereby promoting the assembly of the β -catenin destruction complex and suppressing Wnt signaling.[1][6] This mechanism of action makes **Tankyrase-IN-5** a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide a comprehensive overview of the use of **Tankyrase-IN-5** in high-throughput screening (HTS) assays designed to identify and characterize modulators of the Wnt/ β -catenin pathway. The provided protocols detail both a biochemical assay to measure

the direct inhibition of Tankyrase activity and a cell-based assay to assess the downstream effects on Wnt signaling.

Signaling Pathway



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Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase.

Data Presentation

The following table summarizes the inhibitory activity of various Tankyrase inhibitors. While specific data for "**Tankyrase-IN-5**" is not publicly available, the data for "Tankyrase-IN-2" and other well-characterized inhibitors are presented for comparison. It is recommended that users determine the IC₅₀ value for **Tankyrase-IN-5** empirically using the protocols provided below.

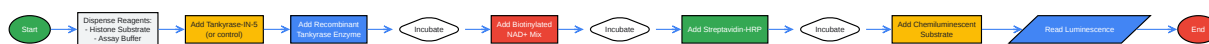
Compound	Target	IC ₅₀ (nM)	Assay Type	Reference
Tankyrase-IN-2	TNKS1	10	Biochemical	[7]
TNKS2	7	Biochemical	[7]	
G007-LK	TNKS1/2	~25	Cellular	[8]
XAV939	TNKS1	11	Biochemical	[6]
TNKS2	4	Biochemical	[6]	
LZZ-02	β-catenin transcriptional activity	10,000 ± 1,200	Cellular (TOPFlash)	[1]
Inhibitor 16	TNKS1	29	Biochemical	[9]
TNKS2	6.3	Biochemical	[9]	
HEK293 cells	19	Cellular	[9]	
SW480 cells	70	Cellular	[9]	

Experimental Protocols

Biochemical High-Throughput Screening Protocol: Homogeneous PARP Assay

This protocol describes a method to directly measure the PARP activity of recombinant Tankyrase and its inhibition by **Tankyrase-IN-5**. The assay is based on the incorporation of biotinylated NAD⁺ into a histone substrate, which is then detected using a streptavidin-HRP conjugate.

Workflow Diagram:

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Caption: Workflow for the biochemical HTS assay.

Materials:

- Recombinant human Tankyrase-1 or Tankyrase-2
- Histone H4
- Biotinylated NAD⁺
- Streptavidin-HRP conjugate
- Chemiluminescent HRP substrate
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- **Tankyrase-IN-5**
- DMSO (for compound dilution)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Plate Preparation:
 - Prepare a stock solution of **Tankyrase-IN-5** in 100% DMSO. Create a serial dilution series of the compound in DMSO.

- Using an acoustic liquid handler or a pintoole, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. Include positive controls (no inhibitor, DMSO only) and negative controls (no enzyme).
- Reagent Addition:
 - Add 5 µL of assay buffer containing histone H4 (e.g., 1 µg/well) to all wells.
 - Add 5 µL of assay buffer containing recombinant Tankyrase enzyme (the final concentration should be determined empirically, often in the low nanomolar range) to all wells except the negative controls.
- Enzyme Reaction:
 - Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the PARP reaction by adding 5 µL of assay buffer containing biotinylated NAD⁺ (final concentration typically 1-10 µM).
 - Incubate the plate at room temperature for 60 minutes.
- Detection:
 - Stop the reaction and detect the incorporated biotin by adding 5 µL of streptavidin-HRP diluted in a suitable buffer (e.g., PBS with 0.1% BSA).
 - Incubate for 30 minutes at room temperature.
 - Add 10 µL of a chemiluminescent HRP substrate to all wells.
 - Immediately read the luminescence on a plate reader.

Data Analysis:

- Calculate the percent inhibition for each concentration of **Tankyrase-IN-5** relative to the DMSO-only controls.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
- Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls on each plate. A Z'-factor > 0.5 is indicative of a robust and reliable assay.[4]

Cell-Based High-Throughput Screening Protocol: TCF/LEF Luciferase Reporter Assay

This protocol measures the effect of **Tankyrase-IN-5** on the Wnt/ β -catenin signaling pathway in a cellular context. It utilizes a cell line stably expressing a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) responsive luciferase reporter. Inhibition of Tankyrase leads to a decrease in Wnt signaling and a corresponding reduction in luciferase expression.

Workflow Diagram:



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